molecular formula C13H13NO2 B132080 6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one CAS No. 156937-56-3

6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one

Cat. No. B132080
M. Wt: 215.25 g/mol
InChI Key: BBFWZZUBCZZONN-UHFFFAOYSA-N
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Patent
US05576324

Procedure details

To 6-allyloxy-8-methylcarbostyril (10.11 (47.0 mmol)), N,N-dimethylaniline (25 ml) was added, and the mixture was stirred in a bath of 200° C. for 11 hours. Subsequently, the mixture was cooled. n-Hexane was added to the cooled mixture. The precipitated crystals were collected by filtration, and were washed with chloroform. The washed material was subjected to a recrystallizing procedure (chloroform--methanol--n-hexane) to obtain 9.36 g of 5-allyl-6-hydroxy-8-methylcarbostyril as colorless needles (92.6%).
Name
6-allyloxy-8-methylcarbostyril
Quantity
47 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([CH3:15])[CH:14]=1)[NH:11][C:10](=[O:16])[CH:9]=[CH:8]2)C=C.CN(C)[C:19]1[CH:24]=CC=C[CH:20]=1>CCCCCC>[CH2:24]([C:6]1[C:5]([OH:4])=[CH:14][C:13]([CH3:15])=[C:12]2[C:7]=1[CH:8]=[CH:9][C:10](=[O:16])[NH:11]2)[CH:19]=[CH2:20]

Inputs

Step One
Name
6-allyloxy-8-methylcarbostyril
Quantity
47 mmol
Type
reactant
Smiles
C(C=C)OC=1C=C2C=CC(NC2=C(C1)C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred in a bath of 200° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
were washed with chloroform

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
C(C=C)C1=C2C=CC(NC2=C(C=C1O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.36 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.